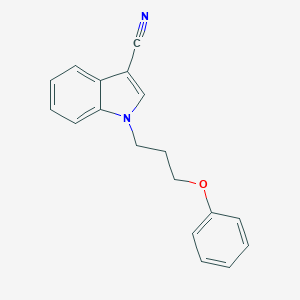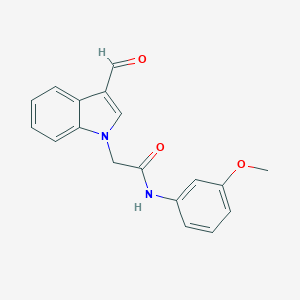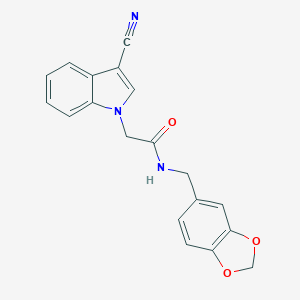![molecular formula C25H32BrN3O4S B297938 4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297938.png)
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide is a chemical compound that has been extensively studied for its potential application in scientific research. This compound is also known as BRL-15572 and has been found to have a range of biochemical and physiological effects. In
作用機序
The mechanism of action of BRL-15572 involves its interaction with the dopamine D3 receptor. This compound acts as a partial agonist of the receptor, which means that it can both activate and inhibit the receptor depending on the level of receptor activity. BRL-15572 has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors.
Biochemical and Physiological Effects:
BRL-15572 has a range of biochemical and physiological effects. This compound has been found to reduce the activity of the dopamine D3 receptor in the brain, which can lead to a reduction in drug-seeking behavior and other addictive behaviors. BRL-15572 has also been found to reduce food intake and body weight in animal models, which suggests that it may have potential applications in the treatment of obesity.
実験室実験の利点と制限
BRL-15572 has several advantages and limitations for lab experiments. One advantage is that it has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one limitation is that BRL-15572 is not selective for the dopamine D3 receptor and can also interact with other receptors, which can complicate data interpretation.
将来の方向性
There are several future directions for research on BRL-15572. One direction is to further explore the potential therapeutic applications of this compound in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. Another direction is to develop more selective dopamine D3 receptor ligands that can be used to study the specific role of this receptor in various physiological and pathological processes. Additionally, future research could focus on the development of new synthesis methods for BRL-15572 that are more efficient and cost-effective.
In conclusion, BRL-15572 is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has a range of biochemical and physiological effects and has potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation. While there are advantages and limitations to using BRL-15572 in lab experiments, there are several future directions for research on this compound that could lead to new insights into the role of the dopamine D3 receptor in health and disease.
合成法
The synthesis method for BRL-15572 involves several steps. The first step involves the reaction of 4-bromo-N-cyclohexylbenzenesulfonamide with 2-methoxyphenylpiperazine in the presence of a coupling agent. The resulting intermediate is then reacted with ethyl 2-oxo-2-phenylethanoate to yield BRL-15572. This synthesis method has been optimized to produce high yields of pure BRL-15572.
科学的研究の応用
BRL-15572 has been extensively studied for its potential application in scientific research. This compound has been found to modulate the activity of the dopamine D3 receptor, which is involved in the regulation of reward and motivation. BRL-15572 has been shown to have potential therapeutic applications in the treatment of drug addiction, obesity, and other disorders related to dopamine dysregulation.
特性
製品名 |
4-bromo-N-cyclohexyl-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide |
|---|---|
分子式 |
C25H32BrN3O4S |
分子量 |
550.5 g/mol |
IUPAC名 |
4-bromo-N-cyclohexyl-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C25H32BrN3O4S/c1-33-24-10-6-5-9-23(24)27-15-17-28(18-16-27)25(30)19-29(21-7-3-2-4-8-21)34(31,32)22-13-11-20(26)12-14-22/h5-6,9-14,21H,2-4,7-8,15-19H2,1H3 |
InChIキー |
MIBZYXVPVACNAV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(C3CCCCC3)S(=O)(=O)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)



![ethyl 3-oxo-7-phenyl-5-(2-thienyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297868.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)
![ethyl 2-[4-(1-naphthylmethoxy)benzylidene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297872.png)
![6-[4-(diethylamino)benzylidene]-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297873.png)
![6-(4-chlorobenzylidene)-3-(2-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B297874.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)
![4-[(2-ethoxy-4-{(Z)-[(2Z)-3-ethyl-2-(ethylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B297883.png)